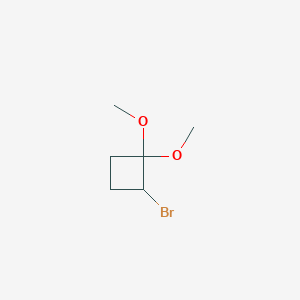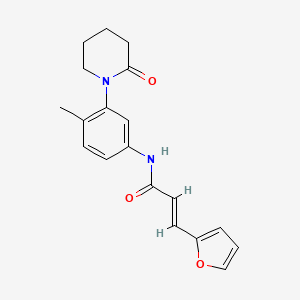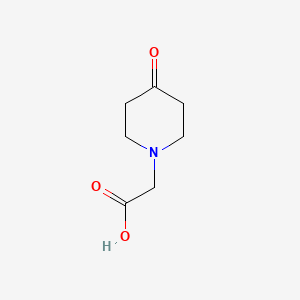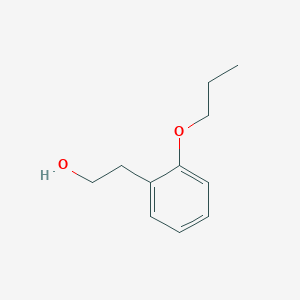
2-Bromo-1,1-dimethoxycyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,1-dimethoxycyclobutane is a chemical compound with the CAS Number: 20121-72-6 . It has a linear formula of C6H11BRO2 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,1-dimethoxycyclobutane is represented by the InChI code: 1S/C6H11BrO2/c1-8-6(9-2)4-3-5(6)7/h5H,3-4H2,1-2H3 . The molecular weight is 195.06 .Applications De Recherche Scientifique
Metabolic Pathways and Toxicity Studies
- "Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)" investigated the metabolism of 2C-B in different species, providing insights into possible toxic effects and metabolic pathways. This study is relevant for understanding the biotransformation of similar brominated compounds in various organisms (Carmo et al., 2005).
Chemical Synthesis and Properties
- Research on "The Thermal [2+2] Cycloaddition of 1-Halo-2-(9-fluorenylidene)ethylene" explored the synthesis of compounds structurally related to 2-Bromo-1,1-dimethoxycyclobutane, shedding light on the chemical properties and reactions of brominated cyclobutanes (Toda, Motomura, & Oshima, 1974).
Pharmacological Applications
- A study titled "Uptake and Excretion of l‐Bromo‐1,2,2‐Trifluorocyclobutane (42M‐9) in Man" focused on the pharmacokinetics and metabolism of a related compound, highlighting its potential as an anesthetic agent and providing insights into its biotransformation (Holaday & Fiserova-Bergerova, 1976).
Organic Chemistry and Novel Syntheses
- Research on "Naphthalenes, isoquinolines, and a benzazocine from zirconocene-copper-mediated coupling" utilized brominated cyclobutene derivatives in synthesizing complex organic molecules. This demonstrates the utility of such compounds in organic synthesis (Ramakrishna & Sharp, 2003).
Analytical Chemistry and Detection
- A study on "In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat" identified urinary metabolites of a structurally related compound, showing the importance of these compounds in analytical and forensic sciences (Kanamori et al., 2002).
Propriétés
IUPAC Name |
2-bromo-1,1-dimethoxycyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-8-6(9-2)4-3-5(6)7/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGDZTYCJVPTDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,1-dimethoxycyclobutane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376654.png)
![2-[(2-Chlorophenyl)formamido]propanoic acid](/img/structure/B2376656.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2376661.png)


![4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2376664.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2376666.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2376668.png)


![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2376674.png)
![Methyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2376675.png)